2-((4-(3-(Phenylthio)propanamido)but-2-yn-1-yl)oxy)benzamide
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Overview
Description
2-((4-(3-(Phenylthio)propanamido)but-2-yn-1-yl)oxy)benzamide is a versatile chemical compound with a unique structure that enables various applications in scientific research. Its composition includes a benzamide core linked to a phenylthio group through a but-2-yn-1-yl chain, making it a valuable material in fields such as drug discovery, chemical synthesis, and material science.
Preparation Methods
The synthesis of 2-((4-(3-(Phenylthio)propanamido)but-2-yn-1-yl)oxy)benzamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the phenylthio intermediate: This step involves the reaction of a phenylthiol with a suitable halide to form the phenylthio intermediate.
Amidation: The phenylthio intermediate undergoes amidation with a suitable amine to form the propanamido derivative.
Alkyne coupling: The propanamido derivative is then coupled with a but-2-yn-1-yl halide to form the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-((4-(3-(Phenylthio)propanamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding amines or alcohols.
Substitution: The benzamide core can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
2-((4-(3-(Phenylthio)propanamido)but-2-yn-1-yl)oxy)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((4-(3-(Phenylthio)propanamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
2-((4-(3-(Phenylthio)propanamido)but-2-yn-1-yl)oxy)benzamide can be compared with other similar compounds, such as:
2-((4-(3-(Phenylthio)propanamido)but-2-yn-1-yl)oxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide.
2-((4-(3-(Phenylthio)propanamido)but-2-yn-1-yl)oxy)benzylamine: Similar structure but with a benzylamine group instead of a benzamide.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(3-phenylsulfanylpropanoylamino)but-2-ynoxy]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c21-20(24)17-10-4-5-11-18(17)25-14-7-6-13-22-19(23)12-15-26-16-8-2-1-3-9-16/h1-5,8-11H,12-15H2,(H2,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMAELQUIJQFDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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